molecular formula C23H35NO2 B1617540 1-Methyl-1H-indol-3-yl myristate CAS No. 24263-92-1

1-Methyl-1H-indol-3-yl myristate

Cat. No.: B1617540
CAS No.: 24263-92-1
M. Wt: 357.5 g/mol
InChI Key: OOKWHTKWDDXSKE-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-3-yl myristate is an ester derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The myristate ester group adds a long-chain fatty acid to the indole structure, potentially modifying its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-indol-3-yl myristate typically involves the esterification of 1-Methyl-1H-indole-3-carboxylic acid with myristic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is usually heated to promote ester formation, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or acid resins can be used to facilitate the esterification reaction. The use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-indol-3-yl myristate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1H-indol-3-yl myristate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indol-3-yl myristate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and proteins, modulating their activity. The myristate ester group may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-indol-3-yl myristate is unique due to its long-chain myristate ester group, which can significantly alter its biological activity and solubility compared to shorter-chain ester derivatives. This modification can enhance its potential as a therapeutic agent or a research tool in various scientific fields .

Properties

IUPAC Name

(1-methylindol-3-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-22-19-24(2)21-17-15-14-16-20(21)22/h14-17,19H,3-13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKWHTKWDDXSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066973
Record name 1-Methyl-1H-indol-3-yl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24263-92-1
Record name Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24263-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024263921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 1-methyl-1H-indol-3-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-1H-indol-3-yl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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